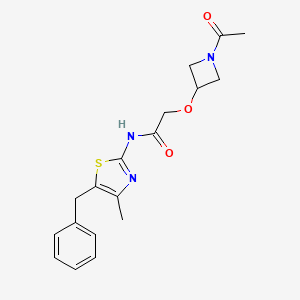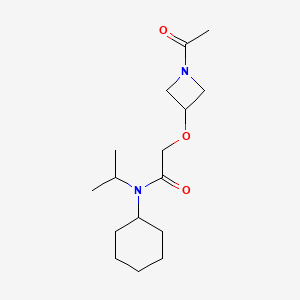![molecular formula C16H24N4O4 B6977945 3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6977945.png)
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one is a complex organic compound featuring a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step involves the reaction of amidoximes with carboxylic acids or their derivatives, often in the presence of dehydrating agents.
Coupling Reactions: The piperidine and oxadiazole rings are then coupled using suitable linkers and coupling agents such as carbodiimides.
Hydroxylation and Azepanone Formation: The final steps involve hydroxylation and cyclization to form the azepanone ring, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and oxadiazole components.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one: Unique due to its combination of piperidine, oxadiazole, and azepanone rings.
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one: Similar but lacks the azepanone ring.
3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-3-one: Similar but with a different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-11-17-15(18-24-11)12-5-4-8-19(9-12)14(22)10-20-7-3-2-6-13(21)16(20)23/h12-13,21H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXRGWUYFXEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN(C2)C(=O)CN3CCCCC(C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-acetylazetidin-3-yl)oxy-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B6977866.png)

![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]piperidine-1-carboxamide](/img/structure/B6977877.png)
![(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977880.png)

![2-(1-acetylazetidin-3-yl)oxy-N-(2,3-dihydro-1H-inden-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6977905.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6977917.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-(3-methyl-1-thiophen-2-ylbutyl)piperidine-1-carboxamide](/img/structure/B6977919.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B6977927.png)

![2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B6977936.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide](/img/structure/B6977948.png)
![1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea](/img/structure/B6977954.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-3-hydroxypiperidine-1-carboxamide](/img/structure/B6977956.png)
